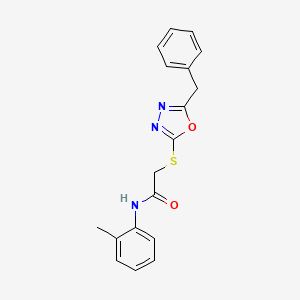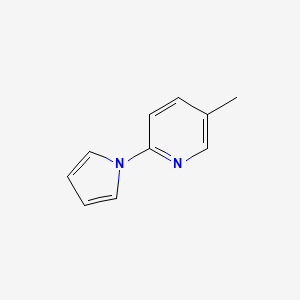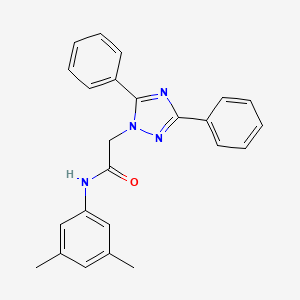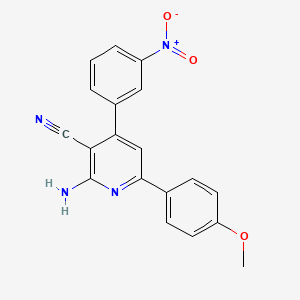
4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine: is a heterocyclic compound that features both pyrimidine and pyridine rings, each substituted with chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine typically involves the chlorination of pyrimidine and pyridine derivatives. One common method includes the reaction of 2-chloropyridine with trichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and the heterocyclic rings play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biological pathways .
Comparaison Avec Des Composés Similaires
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.
2,4,5-Trichloropyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals, similar in structure but with different chlorine positions.
Uniqueness: 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine is unique due to its combination of pyrimidine and pyridine rings, each substituted with chlorine atoms. This unique structure provides distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H3Cl4N3 |
|---|---|
Poids moléculaire |
294.9 g/mol |
Nom IUPAC |
4,5,6-trichloro-2-(2-chloropyridin-4-yl)pyrimidine |
InChI |
InChI=1S/C9H3Cl4N3/c10-5-3-4(1-2-14-5)9-15-7(12)6(11)8(13)16-9/h1-3H |
Clé InChI |
VWNNEPQGHYUWST-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C2=NC(=C(C(=N2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)
![3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11773797.png)
![3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773803.png)



![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)
